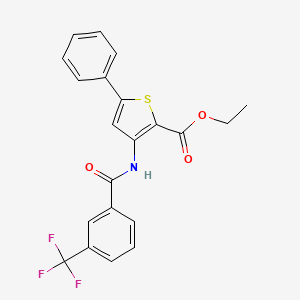

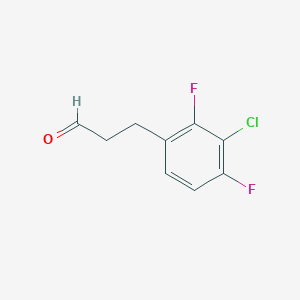

![molecular formula C16H13N3O4 B2822917 phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate CAS No. 2034589-34-7](/img/structure/B2822917.png)

phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

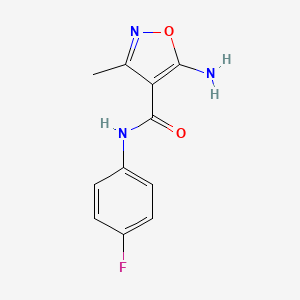

The compound seems to be a derivative of pyrrolo[3,4-b]pyridine . Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound seems to be a derivative of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, which has a chemical formula of C₁₄H₁₀N₂O₂ .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, chemical formula, and other characteristics. For the related compound 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, it has a molecular weight of 238.2419 dalton and a chemical formula of C₁₄H₁₀N₂O₂ .科学的研究の応用

Antitumor Applications

Phenyl carbamate derivatives are pivotal intermediates in the synthesis of small molecular inhibitors targeting anti-tumor activities. The synthesis process involves acylation and nucleophilic substitution, highlighting the compound's significance in developing antitumor drugs (Gan et al., 2021).

Chemosensor Design

Hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties, have been developed for the selective detection of metal cations like Cu2+, Zn2+, and Co2+. These chemosensors demonstrate high sensitivity and selectivity, essential for environmental monitoring and analytical chemistry applications (Aysha et al., 2021).

Asymmetric Synthesis

Pyrrolidine-carbamate-based chiral organocatalysts have been synthesized for the asymmetric Michael addition of ketones to nitroolefins. This methodology achieves high yields and excellent stereoselectivity, contributing significantly to the field of organocatalysis and asymmetric synthesis (Kaur et al., 2018).

Enzymatic Activity Enhancement

Compounds derived from pyrazolopyrimidinyl keto-esters have shown potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This discovery opens avenues for improving industrial enzymatic processes and biotechnology applications (Abd & Awas, 2008).

Insecticidal Effects

Novel pyrrole derivatives have been investigated for their insecticidal properties against major stored-product insect species, demonstrating significant potential as grain protectants. These findings are crucial for developing safer, more effective pest management strategies in agriculture (Boukouvala et al., 2016).

特性

IUPAC Name |

phenyl N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-14-12-7-4-8-17-13(12)15(21)19(14)10-9-18-16(22)23-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEURGVWFPFWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

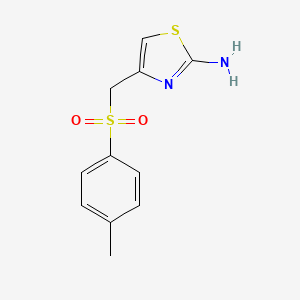

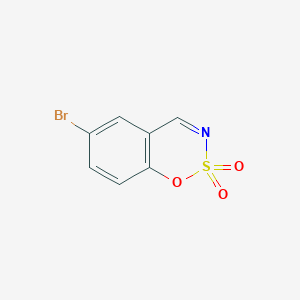

![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)

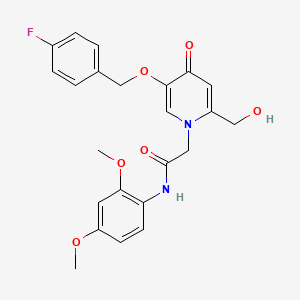

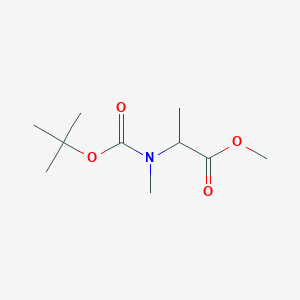

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

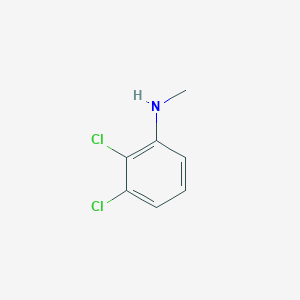

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

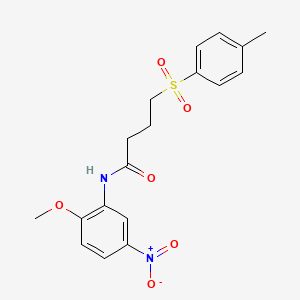

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)